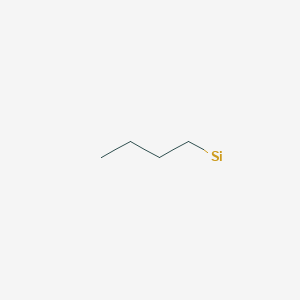

Butylsilane

説明

特性

InChI |

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAYJSRSQODHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422857 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-29-9 | |

| Record name | Butylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butylsilane (C4H12Si)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of butylsilane (C4H12Si). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this organosilane compound.

Physicochemical Properties

Butylsilane is a flammable, colorless liquid with the chemical formula C4H12Si. It is an organosilane compound, characterized by a silicon atom bonded to a butyl group and three hydrogen atoms. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of n-Butylsilane

| Property | Value | Reference(s) |

| Molecular Formula | C4H12Si | [1] |

| Molecular Weight | 88.22 g/mol | [1] |

| Boiling Point | 56.7 °C (lit.) | [1] |

| Density | 0.68 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.392 (lit.) | [1] |

| Flash Point | -6 °C (closed cup) | [1] |

| CAS Number | 1600-29-9 | [1] |

Synthesis of Butylsilane

The synthesis of butylsilane can be achieved through various methods, primarily involving the reaction of a butyl-containing organometallic reagent with a silicon hydride source or the hydrosilylation of butene.

Grignard and Organolithium Reactions

A common and versatile method for the synthesis of alkylsilanes is the reaction of a Grignard reagent or an organolithium reagent with a chlorosilane.

Experimental Protocol: Synthesis from n-Butylmagnesium Halide and Trichlorosilane (Illustrative)

This protocol is a general representation and may require optimization.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., argon or nitrogen) is assembled.

-

Reagent Preparation: In the dropping funnel, a solution of n-butylmagnesium halide (e.g., bromide or chloride) in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. The flask is charged with a solution of trichlorosilane in the same anhydrous solvent.

-

Reaction: The Grignard reagent is added dropwise to the stirred solution of trichlorosilane at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and may require external cooling.

-

Reduction: Following the addition, the resulting butyltrichlorosilane is not isolated but is subsequently reduced in the same pot. A reducing agent, such as lithium aluminum hydride (LiAlH4), is carefully added in portions to the reaction mixture. This step is highly exothermic and requires strict temperature control.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride) at low temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude butylsilane is then purified by fractional distillation.

Logical Workflow for Grignard-based Synthesis

Caption: Workflow for the synthesis of n-butylsilane via a Grignard reaction followed by reduction.

A similar approach can be employed using n-butyllithium as the organometallic reagent, reacting with a suitable chlorosilane. The standard preparation for n-butyllithium involves the reaction of 1-bromobutane or 1-chlorobutane with lithium metal in a solvent like benzene, cyclohexane, or diethyl ether.[2][3]

Hydrosilylation of 1-Butene

Another important route to butylsilane is the hydrosilylation of 1-butene, where a silicon-hydrogen bond adds across the carbon-carbon double bond of the alkene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (H2PtCl6).[4]

Experimental Protocol: Hydrosilylation of 1-Butene (Illustrative)

-

Catalyst Preparation: A solution of the hydrosilylation catalyst (e.g., Speier's catalyst, H2PtCl6) in a suitable solvent is prepared.

-

Reaction Setup: A high-pressure reactor is charged with a silane containing a Si-H bond (e.g., trichlorosilane) and the catalyst solution.

-

Reaction: The reactor is sealed and pressurized with 1-butene. The mixture is then heated to the desired reaction temperature. The reaction progress can be monitored by measuring the pressure drop.

-

Product Isolation and Reduction: After the reaction is complete, the excess butene is vented, and the resulting butyltrichlorosilane is isolated. This intermediate is then reduced to n-butylsilane using a suitable reducing agent like LiAlH4, following a procedure similar to that described in the Grignard method.

-

Purification: The final product is purified by fractional distillation.

Reactivity of Butylsilane

The reactivity of butylsilane is primarily dictated by the nature of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. The Si-H bond is particularly important and can exhibit hydridic character, making butylsilane a useful reducing agent in certain reactions.

Reactions with Electrophiles

The Si-H bond in alkylsilanes can react with electrophiles. This reactivity can be enhanced by the presence of Lewis acids. For instance, silanes can act as hydride donors to carbocation intermediates generated from various functional groups.

Signaling Pathway for Electrophilic Activation of Si-H Bond

Caption: Generalized pathway for the reaction of a silane with an electrophile.

Reactions with Nucleophiles

The silicon atom in organosilanes is susceptible to nucleophilic attack, especially when bonded to a good leaving group. While the Si-C bond in butylsilane is generally stable, reactions at the silicon center can be induced.

Use as a Reducing Agent

Organosilanes, including butylsilane, can function as reducing agents. Their reducing ability is often modulated by the presence of acid or fluoride ion catalysts.[5][6] For example, the combination of a silane and an acid can be used for the reduction of various functional groups that can form stable carbocation intermediates, such as aldehydes, ketones, and their derivatives.[7] Silanes can also participate in free-radical reduction reactions.[6]

Thermal Decomposition

The thermal decomposition of silanes is a complex process that can involve various homogeneous and heterogeneous elementary steps.[1][8][9] The decomposition of n-butylsilane is expected to proceed through mechanisms involving the cleavage of Si-H and Si-C bonds, potentially leading to the formation of silylenes, free radicals, and subsequent polymerization or deposition of silicon-containing materials.[10] The specific products and kinetics of decomposition are highly dependent on the reaction conditions, such as temperature and pressure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of butylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of n-butylsilane is expected to show characteristic signals for the protons on the butyl chain and the silicon hydride protons. The chemical shifts and coupling patterns provide valuable structural information. Generally, protons on carbons attached to silicon are shielded, appearing at a relatively high field. The Si-H protons typically appear as a multiplet.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each of the four carbon atoms in the butyl group. The chemical shifts are influenced by the proximity to the silicon atom.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for n-Butylsilane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-H ₃ | ~3.5-4.0 (multiplet) | - |

| -CH₂-Si | ~0.5-1.0 (multiplet) | ~10-15 |

| -CH₂-CH₂Si | ~1.2-1.5 (multiplet) | ~25-30 |

| -CH₂-CH₃ | ~1.2-1.5 (multiplet) | ~25-30 |

| -CH₃ | ~0.8-1.0 (triplet) | ~10-15 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of butylsilane will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong, sharp band in the region of 2100-2200 cm⁻¹ is indicative of the Si-H stretching vibration.[5] Other significant peaks will correspond to the C-H stretching and bending vibrations of the butyl group.

Table 3: Characteristic IR Absorption Frequencies for n-Butylsilane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Si-H stretch | 2100 - 2200 | Strong |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1375 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of butylsilane will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) at m/z 88 should be observable. Common fragmentation pathways for alkylsilanes involve the cleavage of the Si-C bond and the loss of alkyl radicals. The fragmentation pattern will likely show a series of peaks corresponding to the loss of methyl (CH₃), ethyl (C₂H₅), and propyl (C₃H₇) groups.

Handling and Safety

Butylsilane is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and flame-retardant clothing, should be worn.[13] In case of a spill, use a non-combustible absorbent material for containment and disposal. Butylsilane should be stored in a tightly closed container in a dry and well-ventilated place.

References

- 1. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction - Gelest [technical.gelest.com]

- 6. technical.gelest.com [technical.gelest.com]

- 7. Silane Reduction of... - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of thermal decomposition of silanes | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Butylsilane (CAS Number 1600-29-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butylsilane (CAS 1600-29-9), a versatile organosilane compound. This document details its chemical and physical properties, synthesis and reaction mechanisms, analytical characterization, and applications with a focus on its relevance in research and drug development.

Chemical and Physical Properties

n-Butylsilane is a flammable, colorless liquid with the chemical formula C₄H₁₂Si. It is a member of the alkylsilane family and is characterized by a butyl group attached to a silane (SiH₃) moiety. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₂Si |

| Molecular Weight | 88.22 g/mol |

| CAS Number | 1600-29-9 |

| Appearance | Colorless liquid |

| Boiling Point | 56.7 °C |

| Melting Point | -138 °C |

| Density | 0.68 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.392 |

| Flash Point | -6 °C |

| Solubility | Reacts with water; soluble in organic solvents. |

Synthesis of n-Butylsilane

A common and effective method for the synthesis of n-butylsilane is the reaction of a Grignard reagent, specifically n-butylmagnesium halide, with trichlorosilane. This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

1-Chlorobutane (or 1-bromobutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trichlorosilane (SiHCl₃)

-

Iodine crystal (as initiator, if necessary)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent (n-Butylmagnesium Chloride):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 1-chlorobutane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension.

-

The reaction is initiated by gentle heating, and the dropwise addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Trichlorosilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add trichlorosilane dropwise to the stirred Grignard solution. This reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation.

-

The crude n-butylsilane is purified by fractional distillation.

-

Expected Yield: The yield of n-butylsilane can vary depending on the reaction conditions but is typically in the range of 60-80%.

Reaction Mechanism

The synthesis of n-butylsilane via the Grignard reaction involves the nucleophilic attack of the carbanionic butyl group from the Grignard reagent on the electrophilic silicon atom of trichlorosilane. The reaction proceeds in a stepwise substitution of the chlorine atoms with butyl groups, followed by reduction of the remaining Si-Cl bonds by the hydride on the trichlorosilane or through reaction with the Grignard reagent.

Analytical Characterization

The purity and structure of n-butylsilane are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | ~3.5-3.8 ppm (quartet, 3H, Si-H) : The protons directly attached to the silicon atom. ~0.5-0.8 ppm (triplet, 2H, Si-CH₂) : The methylene group adjacent to the silicon. ~1.2-1.5 ppm (multiplet, 4H, -CH₂-CH₂-) : The two central methylene groups of the butyl chain. ~0.8-1.0 ppm (triplet, 3H, -CH₃) : The terminal methyl group. |

| ¹³C NMR | ~10-15 ppm : The carbon of the Si-CH₂ group. ~25-30 ppm : The subsequent carbons of the butyl chain. |

| ²⁹Si NMR | A characteristic signal in the region of -60 to -80 ppm is expected for a primary alkylsilane. |

| Infrared (IR) Spectroscopy | ~2150-2200 cm⁻¹ (strong, sharp) : Si-H stretching vibration. ~2850-2960 cm⁻¹ : C-H stretching vibrations of the butyl group. ~1465 cm⁻¹ : C-H bending vibrations. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) : m/z = 88. Fragmentation Pattern : Loss of alkyl fragments (e.g., M-15 for CH₃, M-29 for C₂H₅, M-43 for C₃H₇) and rearrangements. A prominent peak at m/z = 31 (SiH₃⁺) is also expected. |

Applications in Research and Drug Development

While n-butylsilane itself is not a therapeutic agent, its chemical properties make it a valuable intermediate and reagent in several areas relevant to drug development.

Surface Modification for Drug Delivery

Alkylsilanes, including n-butylsilane, are widely used for the surface modification of materials to alter their hydrophobicity and biocompatibility. This is particularly relevant in the development of drug delivery systems. For instance, the surface of nanoparticles (e.g., silica, titania) can be functionalized with n-butylsilane to:

-

Enhance Encapsulation of Hydrophobic Drugs: A hydrophobic surface can improve the loading capacity of non-polar drug molecules.

-

Control Drug Release: The modified surface can act as a barrier to control the diffusion rate of the encapsulated drug.

-

Improve Biocompatibility: Surface modification can reduce the immunogenicity of nanoparticles and improve their circulation time in the body.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

Materials:

-

Silica nanoparticles

-

n-Butylsilane

-

Anhydrous toluene or other suitable organic solvent

-

Nitrogen or Argon gas

Procedure:

-

Activation of Nanoparticles: The silica nanoparticles are first activated to generate surface hydroxyl (-OH) groups. This can be achieved by treating them with an acid (e.g., HCl) or by plasma treatment.

-

Silanization:

-

The activated nanoparticles are dispersed in anhydrous toluene under an inert atmosphere.

-

A solution of n-butylsilane in anhydrous toluene is added to the nanoparticle suspension.

-

The mixture is refluxed for several hours to facilitate the reaction between the silane and the surface hydroxyl groups.

-

-

Washing and Drying:

-

The functionalized nanoparticles are collected by centrifugation.

-

They are washed repeatedly with toluene and then with ethanol to remove any unreacted silane.

-

The final product is dried in a vacuum oven.

-

Role as a Reducing Agent

Hydrosilanes, such as n-butylsilane, can act as mild and selective reducing agents in organic synthesis.[1] They are particularly useful for the reduction of certain functional groups in the presence of others that might be sensitive to more reactive reducing agents. This selectivity is highly valuable in the multi-step synthesis of complex pharmaceutical intermediates.

Hydrolysis and Stability

n-Butylsilane is sensitive to moisture and undergoes hydrolysis to form butysilanetriol and ultimately polysiloxane networks. This reaction is the basis for its use in forming siloxane coatings. The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of hydride.

References

An In-depth Technical Guide to the Physical Properties of n-Butylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butylsilane (C4H12Si). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological context.

Core Physical and Chemical Properties

n-Butylsilane is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in the tables below. This data is essential for handling, storage, and application in various scientific contexts.

| Identifier | Value | Source(s) |

| Chemical Name | n-Butylsilane | [1][2][3] |

| Synonyms | Butylsilane, 1-Butylsilane | [1][2][3] |

| CAS Number | 1600-29-9 | [1][2][4] |

| Molecular Formula | C4H12Si | [1][2][4] |

| Molecular Weight | 88.22 g/mol | [1][2][4] |

| SMILES String | CCCC[SiH3] | [4][5] |

| InChI Key | YXMVRBZGTJFMLH-UHFFFAOYSA-N | [4][5] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of n-butylsilane. These values are critical for experimental design, process development, and safety assessments.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 56.7 °C | (lit.) | [1][2][3][5] |

| Melting Point | -56 °C | [1][2] | |

| Density | 0.68 g/mL | at 20 °C (lit.) | [1][3][5] |

| Refractive Index | 1.392 | n 20/D | [1][2][3][5] |

| Flash Point | -6 °C | closed cup | [1][2][5] |

| Specific Gravity | 0.678 | [1][3] |

Safety and Handling Information

Understanding the safety parameters of n-butylsilane is crucial for its handling in a laboratory or industrial setting.

| Safety Parameter | Value/Classification | Source(s) |

| Signal Word | Danger | [5] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation mark) | [5] |

| Storage Class Code | 3 - Flammable liquids | [5] |

Experimental Protocols

1. Determination of Boiling Point:

The boiling point of n-butylsilane can be determined using a standard distillation apparatus. The liquid is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. A thermometer is placed in the vapor phase to ensure an accurate reading. For a flammable liquid like n-butylsilane, heating should be conducted using a heating mantle and in a well-ventilated fume hood.

2. Determination of Density:

A pycnometer or a digital density meter would be used for the precise measurement of n-butylsilane's density. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20°C) to calculate the density.

3. Determination of Refractive Index:

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of n-butylsilane are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C) and wavelength (e.g., the D-line of sodium at 589 nm).

4. Determination of Flash Point:

The closed-cup method is used to determine the flash point of flammable liquids like n-butylsilane. A sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Logical Relationships of Physical Properties

The physical properties of a substance are often interrelated. The following diagram illustrates some of these fundamental relationships for a pure compound like n-butylsilane.

Caption: Logical flow of how molecular weight influences other key physical properties.

References

Synthesis of Butylsilane from Trichlorobutylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butylsilane from its precursor, trichlorobutylsilane. The primary method detailed is the reduction of the silicon-chlorine bonds to silicon-hydrogen bonds, a fundamental transformation in organosilane chemistry. This document outlines the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the chemical transformation.

Introduction

Butylsilane is a key organosilicon compound utilized in various applications, including as a precursor for the deposition of silicon-containing thin films and in the synthesis of more complex organosilane derivatives. The synthesis from trichlorobutylsilane is a common and effective route, typically involving a potent reducing agent to achieve the conversion of Si-Cl bonds to Si-H bonds. The choice of reducing agent is critical to ensure a high yield and purity of the final product. Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for this purpose, capable of reducing a variety of polar functional groups.[1][2]

Reaction Pathway and Mechanism

The core of the synthesis is the nucleophilic substitution of chloride ions on the silicon atom by hydride ions (H⁻) delivered from the reducing agent. Lithium aluminum hydride serves as a source of four hydride equivalents. The reaction proceeds in a stepwise manner, with each of the three Si-Cl bonds being sequentially replaced by a Si-H bond.

The overall reaction can be represented as:

4 CH₃CH₂CH₂CH₂SiCl₃ + 3 LiAlH₄ → 4 CH₃CH₂CH₂CH₂SiH₃ + 3 LiCl + 3 AlCl₃

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water and to ensure the solubility of the reactants.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of butylsilane from trichlorobutylsilane using lithium aluminum hydride. This protocol is based on established procedures for the reduction of chlorosilanes.[3]

Materials:

-

Trichlorobutylsilane (CH₃CH₂CH₂CH₂SiCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Anhydrous hexane

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is assembled under a positive pressure of dry nitrogen.

-

Reagent Preparation: A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C using an ice bath.

-

Addition of Trichlorobutylsilane: Trichlorobutylsilane, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC) if desired.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid at 0 °C. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The quenching process neutralizes the excess LiAlH₄ and hydrolyzes the aluminum salts.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by distillation. The crude butylsilane is then purified by fractional distillation to yield the final product. The boiling point of butylsilane is approximately 56.7 °C.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of butylsilane from trichlorobutylsilane.

| Parameter | Value |

| Reactants | |

| Starting Material | n-Trichlorobutylsilane |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Conditions | |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Information | |

| Product | n-Butylsilane |

| Typical Yield | 70-90% |

| Boiling Point | 56.7 °C[4] |

| Density | 0.68 g/mL at 20 °C[4] |

| Purity (Post-distillation) | >97% (GC)[4] |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of butylsilane.

The chemical transformation is depicted in the following reaction diagram.

Caption: Reduction of trichlorobutylsilane to butylsilane.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

-

Trichlorobutylsilane is a corrosive and moisture-sensitive liquid. It will react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

The quenching step is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

Conclusion

The reduction of trichlorobutylsilane with lithium aluminum hydride is an effective and reliable method for the synthesis of high-purity butylsilane. Careful control of the reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals working in the field of organosilicon chemistry.

References

In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Butylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of butylsilane. The following sections detail the fundamental chemical reactions, influencing factors, quantitative kinetic data, and detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals working with silane chemistry in various applications, including drug development and materials science.

Core Concepts: Hydrolysis and Condensation of Butylsilane

The transformation of butylsilane, typically n-butyltrimethoxysilane or n-butyltriethoxysilane, into a polysiloxane network proceeds through two primary reaction steps: hydrolysis and condensation.

Hydrolysis is the initial step where the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom are replaced by hydroxyl groups (silanols) through reaction with water. This reaction can be catalyzed by either acids or bases. The hydrolysis of butyltrialkoxysilane is a stepwise process, proceeding through partially hydrolyzed intermediates to the fully hydrolyzed butylsilanetriol.

Condensation follows hydrolysis, where the newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si). This process results in the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network, with the concurrent elimination of water or alcohol.

The overall reaction can be summarized as follows:

-

Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

-

Condensation (Water producing): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Condensation (Alcohol producing): R-Si(OH)₃ + R-Si(OR')₃ → (HO)₂Si(R)-O-Si(R)(OR')₂ + R'OH

Where:

-

R = Butyl group (C₄H₉)

-

R' = Methyl (CH₃) or Ethyl (C₂H₅) group

Factors Influencing Reaction Kinetics

Several factors significantly influence the rates of both hydrolysis and condensation reactions of butylsilane:

-

pH: The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[1]

-

Acid Catalysis: Under acidic conditions (pH < 7), the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Acidic conditions generally accelerate hydrolysis while slowing down condensation, leading to more linear, less branched polymer structures.[2]

-

Base Catalysis: In basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom.[2] Base catalysis promotes the condensation reaction significantly, resulting in more highly branched, particulate, or gelled structures.[2]

-

-

Water Concentration: A stoichiometric amount of water is necessary for complete hydrolysis. The concentration of water can affect the reaction order, which has been observed to vary from 0.8 to 4.4 depending on the solvent and catalyst.

-

Solvent: The choice of solvent affects the solubility of the silane and the availability of water, thereby influencing the reaction rates. The presence of alcohols, which are also products of the hydrolysis reaction, can lead to the reverse reaction of esterification.

-

Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation.

-

Steric and Inductive Effects: The butyl group, being bulkier than a methyl or ethyl group, exerts a steric hindrance effect that slows down the rate of hydrolysis compared to smaller alkylsilanes. The electron-donating nature of the alkyl group also influences the reactivity of the silicon center. Studies have shown that the rate of hydrolysis is significantly impacted by the type of alkoxysilane used, with the reaction rate considerably slowing down for systems with longer alkyl chain lengths.[3]

Quantitative Data

While specific kinetic data for n-butylsilane is less abundant in the literature compared to other common alkoxysilanes, comparative studies provide valuable insights. The hydrolysis rate constant for tetra-alkoxysilanes decreases with increasing alkyl chain length.[3] For example, the hydrolysis rate constant (k) for tetramethoxysilane (TMOS) is 0.19 L/mol·s·[H⁺]⁻¹, while for tetraethoxysilane (TEOS) it is 0.051 L/mol·s·[H⁺]⁻¹, and for tetrabutoxysilane (TBOS) it is 0.019 L/mol·s·[H⁺]⁻¹.[3] This trend suggests that n-butyltrimethoxysilane will have a hydrolysis rate constant lower than that of methyltrimethoxysilane.

The following table summarizes hydrolysis rate constants for various other silanes to provide a comparative context.

| Silane | Catalyst/Conditions | Temperature (°C) | Hydrolysis Rate Constant | Reference |

| Tetramethoxysilane (TMOS) | Acid-catalyzed | - | 0.19 L/mol·s·[H⁺]⁻¹ | [3] |

| Tetraethoxysilane (TEOS) | Acid-catalyzed | - | 0.051 L/mol·s·[H⁺]⁻¹ | [3] |

| Tetrabutoxysilane (TBOS) | Acid-catalyzed | - | 0.019 L/mol·s·[H⁺]⁻¹ | [3] |

| γ-Glycidoxypropyltrimethoxysilane | pH 4 | - | 21.8 h⁻¹ | [4] |

| γ-Glycidoxypropyltrimethoxysilane | pH 9 | - | 24.0 h⁻¹ | [4] |

| 3-Methacryloyloxypropyltrimethoxysilane | pH 4 | - | 1.6 h⁻¹ | [4] |

| 3-Methacryloyloxypropyltrimethoxysilane | pH 9 | - | 1.2 h⁻¹ | [4] |

| Vinyltrimethoxysilane | pH 4 | - | 13.7 h⁻¹ | [4] |

| Vinyltrimethoxysilane | pH 9 | - | 6.4 h⁻¹ | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of butylsilane hydrolysis and condensation. The following are representative protocols for key analytical techniques.

Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

Objective: To quantitatively monitor the disappearance of butyltrialkoxysilane and the appearance of hydrolysis intermediates (butylalkoxysilanols) and condensation products (siloxanes).

Materials:

-

n-Butyltrimethoxysilane or n-butyltriethoxysilane

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

-

NMR tubes

-

NMR spectrometer (e.g., 300-400 MHz) equipped with a broadband probe.[5]

Procedure:

-

Sample Preparation: In a clean, dry NMR tube, combine the solvent (e.g., an 80:20 w/w ethanol:water mixture), the catalyst to achieve the desired pH, and finally, the butylsilane.[6] The concentrations should be carefully controlled. For kinetic studies, D₂O can be used as a lock solvent.

-

NMR Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals.

-

To obtain quantitative data, ensure a sufficient relaxation delay between pulses to allow for full relaxation of the silicon nuclei. The use of a relaxation agent like chromium(III) acetylacetonate can shorten the necessary delay, but its effect on the reaction rate should be verified.[7]

-

Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the signals.[8]

-

-

Data Analysis:

-

Assign the peaks in the ²⁹Si NMR spectra to the starting butylsilane, the partially and fully hydrolyzed species (T¹, T², T³ notations, where the superscript indicates the number of siloxane bonds), and various condensation products.

-

Integrate the area of each peak to determine the relative concentration of each species at different time points.

-

Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.

-

In-situ Monitoring of Hydrolysis by FTIR Spectroscopy

Objective: To monitor the hydrolysis of butylalkoxysilane by observing changes in the vibrational bands of the reactants and products in real-time.

Materials:

-

n-Butyltriethoxysilane

-

Deionized water

-

Ethanol

-

Acid or base catalyst

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]

Procedure:

-

Instrument Setup:

-

Record a background spectrum of the clean, dry ATR crystal.[2]

-

-

Reaction Initiation:

-

Prepare the reaction mixture of butylsilane, water, solvent, and catalyst.

-

Introduce the solution onto the ATR crystal.[2]

-

-

Time-Resolved Spectra Acquisition:

-

Data Analysis:

-

Analyze the changes in the peak intensities or areas over time to study the reaction kinetics.[2] The rate of hydrolysis can be determined by monitoring the decrease in the absorbance of a characteristic butylsilane peak or the increase in the absorbance of the alcohol product peak.

-

Mandatory Visualizations

Hydrolysis and Condensation Pathway

The following diagram illustrates the stepwise hydrolysis of n-butyltrialkoxysilane and the subsequent condensation to form siloxane bonds.

Caption: Stepwise hydrolysis and condensation of n-butyltrialkoxysilane.

Experimental Workflow for Kinetic Analysis by ²⁹Si NMR

This diagram outlines the workflow for studying the kinetics of butylsilane hydrolysis and condensation using ²⁹Si NMR spectroscopy.

Caption: Workflow for ²⁹Si NMR kinetic analysis of butylsilane reactions.

Logical Relationship of Factors Influencing Reaction Rates

This diagram illustrates the key factors that influence the rates of hydrolysis and condensation of butylsilane.

Caption: Key factors influencing butylsilane hydrolysis and condensation rates.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. afinitica.com [afinitica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Butylsilane: A Comprehensive Technical Guide to its Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety, hazards, and handling of butylsilane (CAS No. 1600-29-9). Butylsilane is a highly flammable organosilicon compound with applications in chemical synthesis and materials science.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates critical safety data, outlines potential hazards, and presents generalized experimental protocols for hazard assessment. Due to a lack of in-depth toxicological studies on butylsilane, this guide emphasizes a precautionary approach based on its known chemical properties and data from structurally related compounds. All quantitative data are summarized for clarity, and logical workflows for safety and hazard assessment are visualized.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling. The key properties of butylsilane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H12Si | [1] |

| Molecular Weight | 88.22 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 56.7 °C | [3] |

| Density | 0.68 g/mL at 20 °C | [3] |

| Flash Point | -6 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.392 | [3] |

Hazard Identification and Classification

Butylsilane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its high flammability and its irritant effects on the skin, eyes, and respiratory system.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet[1]

Hazard Pictograms

The following GHS pictograms are associated with butylsilane:

Signal Word

Danger [3]

Toxicology and Hazard Assessment

While the chemical, physical, and toxicological properties of butylsilane have not been thoroughly investigated, its classification as a skin, eye, and respiratory irritant necessitates a cautious approach.[1] In the absence of specific toxicological studies on butylsilane, this section outlines generalized experimental protocols based on OECD guidelines for assessing the hazards of similar chemical substances.

Skin Irritation

Objective: To determine the potential of butylsilane to cause reversible inflammatory changes to the skin.

Methodology (based on OECD Guideline 439: In Vitro Skin Irritation)

A validated in vitro test using reconstructed human epidermis (RhE) is the preferred method to avoid animal testing.[4]

-

Model Preparation: Reconstructed human epidermis tissue models are cultured to mimic the properties of the upper layers of human skin.[4]

-

Test Substance Application: A precise amount of butylsilane (e.g., 30 µL for a liquid) is applied topically to the surface of triplicate tissue models.[4] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[4]

-

Exposure and Incubation: The tissues are exposed to butylsilane for a defined period (e.g., 60 minutes) at 37°C in a humidified incubator.[4]

-

Post-Exposure Procedure: The test substance is removed by washing, and the tissues are transferred to fresh culture medium for a recovery period (e.g., 42 hours).[4]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then extracted and quantified spectrophotometrically.[4]

-

Data Interpretation: The percentage of viable cells in the butylsilane-treated tissues is compared to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[4]

Eye Irritation

Objective: To determine the potential of butylsilane to cause reversible or irreversible damage to the eye.

Methodology (based on OECD Guideline 496: Ocular Irritection®)

This in vitro biochemical test models changes to corneal opacity.

-

Pre-Test Characterization: The pH of a 10% dilution of butylsilane in water is determined. This method is suitable for samples with a pH between 4 and 9.[5]

-

Test System: A macromolecular reagent composed of proteins, glycoproteins, and other components that mimics the structure of the cornea is used.[5]

-

Application: Butylsilane is applied to the macromolecular matrix, either directly or onto a membrane disc.[5] Surfactant-like materials are tested as dilutions.[5]

-

Incubation: The matrix is exposed to the test substance for 24 hours at 25°C.[5]

-

Data Collection: The turbidity of the macromolecular reagent is measured. Protein denaturation and disruption of the matrix by the test substance cause an increase in turbidity.[5]

-

Data Interpretation: The results are used to classify the substance as causing serious eye damage or having no required classification for irritation.[5]

Respiratory Irritation

Objective: To assess the potential of butylsilane vapor to cause irritation to the respiratory tract.

Methodology (based on in vitro studies of other silanes)

A study on triethoxysilane (TES) and trimethoxysilane (TMS) provides a relevant model for assessing the respiratory toxicity of butylsilane.[6][7]

-

Cell Culture: A human bronchial epithelial cell line (e.g., BEAS-2B) or a reconstructed human airway epithelium model (e.g., MucilAir™) is used.[6][7]

-

Exposure System: Cells are exposed to butylsilane vapor at the air-liquid interface using a specialized exposure system (e.g., VITROCELL®).[8]

-

Endpoint Assessment: Following exposure, several endpoints are assessed:

-

Cell Viability: To determine cytotoxicity.[7]

-

Inflammatory Markers: Measurement of secreted cytokines (e.g., IL-6, IL-8) as indicators of an inflammatory response.[6][8]

-

Barrier Integrity: In 3D models, the integrity of the epithelial barrier can be measured.[7]

-

Cilia Beating Frequency: In relevant 3D models, the effect on ciliary function can be assessed.[7]

-

-

Data Analysis: A concentration-dependent decrease in cell viability or an increase in inflammatory markers would indicate respiratory irritation potential.[8]

Safe Handling and Emergency Procedures

Given the significant hazards of butylsilane, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling butylsilane.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Skin and Body Protection | Flame-retardant, antistatic protective clothing. An impervious apron and boots may be necessary. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a full-face respirator with appropriate cartridges. |

Handling and Storage

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Butylsilane is hygroscopic and should be stored under an inert gas.[1]

Emergency Procedures

Fire-Fighting Measures

-

Extinguishing Media: Use dry powder or dry sand. Do not use a water jet. [1]

-

Specific Hazards: Combustion may produce carbon oxides.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Use water spray to cool unopened containers.[1]

Disposal Considerations

Dispose of unused product and contaminated materials at an approved waste disposal plant, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Conclusion

Butylsilane is a valuable chemical reagent that presents significant flammability and irritant hazards. A thorough understanding of these risks, coupled with strict adherence to safety protocols for handling, storage, and emergency response, is essential for its safe use in a research or development setting. While specific toxicological data for butylsilane is limited, a conservative approach to safety, guided by the principles outlined in this document and relevant OECD guidelines, will minimize the risk of exposure and injury. Further research into the specific toxicological mechanisms of butylsilane is warranted to provide a more complete hazard profile.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. x-cellr8.com [x-cellr8.com]

- 5. x-cellr8.com [x-cellr8.com]

- 6. researchgate.net [researchgate.net]

- 7. Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Butylsilane

This technical guide provides a comprehensive overview of the core physicochemical properties of butylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize organosilane compounds. This document details the established values for these properties and outlines the rigorous experimental methodologies for their determination.

Core Physicochemical Properties of Butylsilane

Butylsilane (C₄H₁₂Si) is an organosilicon compound with well-defined physical characteristics. Its boiling point and density are critical parameters for its handling, purification, and application in various chemical processes.

The boiling point and density of butylsilane have been experimentally determined and are summarized below. These values are essential for predicting the compound's behavior under different temperature and pressure conditions.

| Property | Value | Conditions |

| Boiling Point | 56.7 °C | At standard atmospheric pressure (lit.)[1][2][3][4] |

| Density | 0.68 g/mL | At 20 °C (lit.)[1][2][3][4][5] |

Table 1: Boiling Point and Density of Butylsilane.

| Chemical Identifier | Value |

| CAS Number | 1600-29-9[6] |

| Molecular Formula | C₄H₁₂Si[2][6] |

| Molecular Weight | 88.22 g/mol [2][3][6] |

| Refractive Index | n20/D 1.392[1][2][3] |

Table 2: Additional Physicochemical Data for Butylsilane.

Experimental Protocols

The determination of the boiling point and density of butylsilane requires precise and standardized experimental procedures. The following sections detail the methodologies for obtaining these values.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile and flammable compound like butylsilane, specific methods that require small sample volumes are preferred.

Method 1: Capillary Method (Thiele Tube)

This micro-method is one of the simplest and most common for determining the boiling point of a liquid sample and is advantageous due to the small amount of material required (less than 0.5 mL).[8]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), rubber band or wire, heating oil (mineral oil), and a heat source (Bunsen burner or hot plate).

-

Procedure:

-

A small volume (approximately 0.5 mL) of butylsilane is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the butylsilane sample (open end down).[8]

-

The test tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly by convection.[8]

-

The side arm of the Thiele tube is gently heated, causing the oil temperature to rise.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and butylsilane vapor expand.[8][9]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the butylsilane.

-

Method 2: Simple Distillation

For larger sample volumes, a simple distillation can be used to determine the boiling point.[10]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with a sample of butylsilane and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The butylsilane is heated to a boil.

-

The temperature is recorded when it stabilizes as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.[10]

-

Density is an intrinsic property defined as mass per unit volume.[11]

Method 1: Pycnometer Method

A pycnometer is a glass flask with a precise, known volume, used for accurate density measurements of liquids.[12]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with butylsilane, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the butylsilane is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the butylsilane by the known volume of the pycnometer.[12]

-

Method 2: Mass and Volume Measurement

A straightforward method for determining density involves measuring the mass and volume of a sample directly.[13]

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.

-

A specific volume of butylsilane is added to the graduated cylinder, and the volume is recorded by reading the bottom of the meniscus.[13]

-

The combined mass of the graduated cylinder and the butylsilane is measured.

-

The mass of the butylsilane is calculated by subtraction.

-

The density is calculated by dividing the mass of the sample by the measured volume. To improve accuracy, this procedure should be repeated multiple times and the results averaged.[13]

-

Logical Workflow and Visualizations

The characterization of butylsilane follows a logical workflow, from its synthesis to the verification of its physical properties. This process ensures the identity and purity of the compound before its use in further applications.

The overall process involves the chemical synthesis of butylsilane, followed by purification, and finally, characterization of its physical properties.

Caption: Workflow for the synthesis and physical characterization of butylsilane.

The choice of method for boiling point determination often depends on the available sample volume.

References

- 1. 1600-29-9 CAS MSDS (N-BUTYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Butylsilane = 97.0 GC 1600-29-9 [sigmaaldrich.com]

- 4. N-BUTYLSILANE | 1600-29-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. butylsilane [stenutz.eu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vernier.com [vernier.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Silicon-Hydrogen Bond in Butylsilane: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the silicon-hydrogen (Si-H) bond in butylsilane (n-BuSiH₃). As a primary alkylsilane, butylsilane serves as a versatile reagent in organic synthesis and materials science. The polarity and reactivity of its Si-H bonds are central to its utility, enabling a range of chemical transformations. This document details the core reactions, underlying mechanisms, quantitative data, and experimental considerations for professionals leveraging butylsilane in their research and development endeavors.

Core Reactivity of the Butylsilane Si-H Bond

The reactivity of the Si-H bond in butylsilane is dictated by the difference in electronegativity between silicon (1.90) and hydrogen (2.20), resulting in a hydridic character for the hydrogen atom. This polarization facilitates a variety of important chemical reactions.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a cornerstone of organosilicon chemistry, forming stable silicon-carbon bonds. For butylsilane, this typically involves reaction with a terminal alkene to yield a terminal alkylsilane. The reaction is most commonly catalyzed by transition metal complexes, particularly those of platinum and rhodium.

Dehydrocoupling

Dehydrocoupling reactions involve the formation of a new bond between silicon and a heteroatom (typically O, N) with the concomitant elimination of dihydrogen (H₂). This is a common method for synthesizing silyl ethers and silyl amines from alcohols and amines, respectively. These reactions can be promoted by a variety of catalysts, including transition metal complexes and strong bases.

Reduction of Carbonyl Compounds

The hydridic nature of the Si-H bond allows butylsilane to act as a reducing agent for carbonyl compounds such as aldehydes and ketones. This transformation yields the corresponding primary and secondary alcohols, respectively. The reaction is often catalyzed by Lewis acids or transition metal complexes, which activate the carbonyl group towards hydride transfer.

Reductive Amination

Butylsilane can be employed in the reductive amination of aldehydes and ketones. This one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and an amine, which is then reduced by the silane to afford the corresponding amine.

Mechanisms of Si-H Bond Activation

The activation of the Si-H bond in butylsilane is a critical step in its reactions and can proceed through several mechanistic pathways, largely dependent on the catalyst employed.

-

Oxidative Addition: Common with late transition metals (e.g., Pt, Rh, Ir), the metal center inserts into the Si-H bond, forming a silyl hydride metal complex. This is a key step in many hydrosilylation and dehydrocoupling catalytic cycles.

-

σ-Bond Metathesis: This pathway is common for early transition metals and f-block elements. It involves a four-centered transition state where the Si-H bond is cleaved and a new bond is formed with the metal center without a change in the metal's oxidation state.

-

Electrophilic Activation: Lewis acids, including both p-block elements (like B(C₆F₅)₃) and some transition metal complexes, can activate the Si-H bond.[1][2] The Lewis acid coordinates to the hydride, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack.[1][2] This can lead to the heterolytic cleavage of the Si-H bond.[1]

Quantitative Data Summary

Quantitative data for the reactivity of butylsilane is not as extensively documented as for other common silanes. However, bond dissociation energies and comparative studies provide valuable insights.

| Parameter | Value | Notes |

| Si-H Bond Dissociation Energy (BDE) | ~91-95 kcal/mol | The BDE for primary silanes like butylsilane is comparable to that of silane (SiH₄). Methyl substitution slightly increases the BDE.[3] |

| Relative Reactivity in Dehydrocoupling | Primary > Secondary > Tertiary Silanes | Primary silanes like butylsilane are generally more reactive in dehydrocoupling reactions than more sterically hindered secondary and tertiary silanes.[3] |

| Hydrosilylation of 1-octene | High Yield | While specific data for butylsilane is limited, primary silanes generally give high yields of the terminal addition product in platinum-catalyzed hydrosilylations. Isomerization of the alkene can be a competing reaction. |

| Reduction of Ketones | High Yield | Reductions of ketones with primary silanes in the presence of a suitable catalyst are typically efficient.[4] |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving butylsilane. Specific conditions such as catalyst loading, temperature, and reaction time may require optimization for specific substrates.

Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

Materials:

-

Butylsilane

-

Terminal alkene (e.g., 1-octene)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene (1.0 eq) in anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-100 ppm relative to the alkene).

-

Slowly add butylsilane (1.1 eq) to the stirred solution at room temperature.

-

The reaction is often exothermic; maintain the desired temperature with a water bath if necessary.

-

Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons and the appearance of the silyl-substituted alkyl protons.

-

Upon completion, the catalyst can be removed by filtration through a short plug of silica gel, and the solvent can be removed under reduced pressure to yield the product.

Base-Catalyzed Dehydrocoupling of an Alcohol

Materials:

-

Butylsilane

-

Alcohol (e.g., benzyl alcohol)

-

Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere apparatus

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF.

-

Add the base catalyst (e.g., 5-10 mol% NaOH).

-

Slowly add butylsilane (1.0-1.2 eq) to the stirred suspension. Hydrogen gas evolution will be observed.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or GC-MS.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Lewis Acid-Catalyzed Reduction of a Ketone

Materials:

-

Butylsilane

-

Ketone (e.g., acetophenone)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere apparatus

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous DCM.

-

Add the Lewis acid catalyst (e.g., 1-5 mol% B(C₆F₅)₃).

-

Slowly add butylsilane (1.2-1.5 eq) to the stirred solution at room temperature.

-

Stir the reaction until complete conversion of the ketone is observed by TLC or GC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the core concepts of butylsilane reactivity.

References

- 1. Iron-Catalyzed H/D Exchange of Primary Silanes, Secondary Silanes, and Tertiary Siloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

Butylsilane in Pharmaceutical Research: A Technical Guide to Procurement and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of butylsilane, a versatile organosilicon compound with growing importance in pharmaceutical research and drug development. The document details its procurement from leading suppliers, summarizes its key physicochemical properties, and presents a comprehensive experimental protocol for its application as a reducing agent in the synthesis of drug intermediates. Furthermore, this guide illustrates a typical workflow for the procurement and in-house quality control of butylsilane, offering a practical framework for research and development laboratories.

Procurement of Butylsilane and its Derivatives

Sourcing high-purity butylsilane is the first critical step for its successful integration into synthetic workflows. Several reputable chemical suppliers offer butylsilane and its derivatives suitable for research and pharmaceutical applications. Key suppliers include:

-

Sigma-Aldrich (a part of Merck KGaA) : A major supplier to the life science industry, offering n-butylsilane with a purity of ≥97.0% (GC)[1]. They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

-

TCI America : A supplier of a wide range of organic chemicals, including various silane derivatives like di-tert-butylsilane[2][3].

-

ChemicalBook : An online platform that aggregates data and suppliers for a vast array of chemical compounds, listing multiple suppliers for n-butylsilane[4].

-

Alfa Chemistry : A global supplier of chemical products, offering tri-n-butylsilane among its portfolio of alkyl silanes[5].

-

Gelest, Inc. : Specializing in silicones, organosilanes, and metal-organics, Gelest offers a range of silane compounds for various applications[6].

-

Oakwood Chemical : A provider of fine organic chemicals, including di-tert-butylsilane[7].

-

Chem-Impex International : A supplier of specialty chemicals for research and development, offering di-tert-butylsilane[8].

When purchasing butylsilane, it is imperative to obtain and thoroughly review the supplier's specifications, including purity, impurity profiles, and packaging information, to ensure it meets the stringent requirements of pharmaceutical research.

Properties of Butylsilane and Related Compounds

A clear understanding of the physicochemical properties of butylsilane is essential for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for n-butylsilane and some of its commonly used derivatives.

| Property | n-Butylsilane | Di-tert-butylsilane | Tri-n-butylsilane |

| CAS Number | 1600-29-9[1][4][9] | 30736-07-3[8][10] | 998-41-4[5][11] |

| Molecular Formula | C4H12Si[1][4][9] | C8H20Si[8][10] | C12H28Si |

| Molecular Weight | 88.22 g/mol [1][4][9] | 144.33 g/mol [8][10] | 200.44 g/mol [5] |

| Purity | ≥97.0% (GC)[1] | >95.0% (GC)[2], 97%[10] | 99% |

| Boiling Point | 56.7 °C (lit.)[1][4] | 129-130 °C (lit.)[10] | 225-226 °C/755 mmHg (lit.)[5] |

| Density | 0.68 g/mL at 20 °C (lit.)[1][4] | 0.729 g/mL at 25 °C (lit.)[10] | 0.779 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.392[1][4] | n20/D 1.42 (lit.)[10] | n20/D 1.436 (lit.) |

| Flash Point | -6 °C[4] | -2.22 °C (closed cup) | 182 °F[5] |

Applications of Butylsilane in Drug Development

Organosilanes, including butylsilane, are versatile reagents in organic synthesis and have found numerous applications in the development of pharmaceuticals. Their utility stems from the unique reactivity of the silicon-hydrogen bond.

Hydrosilylation Reactions

Hydrosilylation is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of complex organic molecules. This reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. While specific protocols for n-butylsilane are less common in the literature compared to other silanes, the general principles apply.

Reducing Agent

The hydridic nature of the hydrogen atom in the Si-H bond makes silanes effective reducing agents for a variety of functional groups. They offer a milder alternative to traditional metal hydride reagents like lithium aluminum hydride.

Experimental Protocol: Reduction of an Aldehyde using n-Butylsilane

This section provides a detailed, generalized protocol for the reduction of an aromatic aldehyde to the corresponding alcohol using n-butylsilane. This type of transformation is a common step in the synthesis of pharmaceutical intermediates.

Reaction: Reduction of 4-Nitrobenzaldehyde to (4-Nitrophenyl)methanol.

Materials:

-

4-Nitrobenzaldehyde

-

n-Butylsilane (≥97.0% purity)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (1.1 eq) dropwise via syringe. Following the acid addition, add n-butylsilane (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the resulting (4-nitrophenyl)methanol can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the procurement and use of butylsilane in a research setting.

Caption: Procurement and Internal Handling Workflow for Butylsilane.

Caption: Experimental Workflow for Butylsilane in Drug Intermediate Synthesis.

References

- 1. Butylsilane = 97.0 GC 1600-29-9 [sigmaaldrich.com]

- 2. Di-tert-Butylsilane | 30736-07-3 | TCI AMERICA [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-BUTYLSILANE | 1600-29-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. DI-n-BUTYLDICHLOROSILANE | [gelest.com]

- 7. Di-tert-Butylsilane [oakwoodchemical.com]

- 8. chemimpex.com [chemimpex.com]

- 9. butylsilane | 1600-29-9 [chemnet.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. TRI-n-BUTYLSILANE, CasNo.998-41-4 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

Methodological & Application

Application Notes and Protocols for Butylsilane in Hydrophobic Surface Modification

For Researchers, Scientists, and Drug Development Professionals